Deuteromethanol

Catalog No.
S3332598
CAS No.
4206-31-9
M.F
CH4O
M. Wt
33.048 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Deuteromethanol

CAS Number

4206-31-9

Product Name

Deuteromethanol

IUPAC Name

deuteriomethanol

Molecular Formula

CH4O

Molecular Weight

33.048 g/mol

InChI

InChI=1S/CH4O/c1-2/h2H,1H3/i1D

InChI Key

OKKJLVBELUTLKV-MICDWDOJSA-N

SMILES

CO

Canonical SMILES

CO

Isomeric SMILES

[2H]CO

Deuteromethanol, also known as deuterated methanol, is a stable isotopic variant of methanol where one of the hydrogen atoms is replaced by deuterium. Its chemical formula is CD3OH\text{CD}_3\text{OH}. Deuteromethanol is utilized in various scientific fields, including chemistry and biology, due to its unique properties compared to its non-deuterated counterpart. The presence of deuterium alters the physical and chemical characteristics of the compound, such as its boiling point and reactivity.

  • Flammability: Flammable liquid. Flash point: 11 °C. Keep away from heat sources and open flames.
  • Toxicity: Moderately toxic. Can cause irritation to eyes, skin, and respiratory system. Avoid inhalation and ingestion.
  • Safety precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling deuteromethanol.

Deuteromethanol exhibits biological activity that can differ from that of regular methanol. Research indicates that it interacts with various enzymes differently due to the kinetic isotope effect. For example, studies on flavin-dependent alcohol oxidase have demonstrated distinct kinetic behaviors when reacting with deuteromethanol compared to methanol . This suggests potential applications in metabolic studies and enzyme kinetics where isotopic labeling can provide deeper insights into biological processes.

Deuteromethanol can be synthesized through several methods:

  • Hydrogen Exchange: This method involves the exchange of hydrogen atoms in methanol with deuterium gas under catalytic conditions.
  • Reduction of Carbonyl Compounds: Deuteromethanol can also be produced by reducing carbonyl compounds using deuterated reducing agents.
  • Direct Synthesis from Deuterated Precursors: Starting from deuterated feedstocks allows for the direct synthesis of deuteromethanol.

These methods ensure that deuteromethanol retains its isotopic purity, which is crucial for its applications in research.

Deuteromethanol finds applications in various fields:

  • Nuclear Magnetic Resonance Spectroscopy: It serves as a solvent in NMR spectroscopy due to its unique spectral properties.
  • Isotopic Labeling: In metabolic studies, it is used for tracing pathways and understanding metabolic processes.
  • Catalysis: Deuteromethanol is employed in studying reaction mechanisms and kinetics in organic chemistry.

Interaction studies involving deuteromethanol have revealed its unique behavior compared to regular methanol. For instance, investigations into the adsorption of molecular and atomic deuterium on palladium surfaces show distinct differences in reactivity and adsorption characteristics . Such studies are crucial for understanding catalytic processes and developing new catalytic materials.

Deuteromethanol shares similarities with several other compounds, particularly those involving isotopic variations or structural analogs. Below are some comparable compounds:

Compound NameChemical FormulaKey Characteristics
MethanolCH3OH\text{CH}_3\text{OH}Common alcohol used as a solvent and fuel
Mono-deutero-methanolCH2DOH\text{CH}_2\text{D}\text{OH}One hydrogen replaced by deuterium
EthanolC2H5OH\text{C}_2\text{H}_5\text{OH}Similar structure but with two carbon atoms
Deutero-ethanolC2D5OH\text{C}_2\text{D}_5\text{OH}Ethanol variant with all hydrogens replaced by deuterium

Uniqueness of Deuteromethanol: The primary distinction lies in its isotopic composition which affects its reactivity, stability, and interaction with biological systems. This makes it particularly valuable for specialized research applications where isotopic labeling is required.

XLogP3

-0.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H370 (100%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Flammable

Flammable;Acute Toxic;Health Hazard

Dates

Modify: 2023-08-19

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